molecular formula C12H12N2O B6330009 [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% CAS No. 1314988-18-5

[4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%

Cat. No. B6330009
CAS RN: 1314988-18-5
M. Wt: 200.24 g/mol
InChI Key: DVRXTKLRHYNYBN-UHFFFAOYSA-N
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Description

4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% (4-APM-95) is a synthetic compound that has been widely used in scientific research. It is an organic compound that is composed of a phenyl group and an aminopyridine moiety. It is a colorless solid with a melting point of 218-219°C and a boiling point of 277-278°C. 4-APM-95 has been used in a variety of scientific research applications, including as a biological probe, for drug discovery, and for enzymatic studies.

Scientific Research Applications

[4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% has been used in a variety of scientific research applications. It has been used as a biological probe to study the structure and function of proteins, enzymes, and other biological molecules. It has also been used in drug discovery to identify novel drug candidates. Additionally, [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% has been used in enzymatic studies to investigate the structure and function of enzymes.

Mechanism of Action

The mechanism of action of [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% is not well understood. However, it is believed that the compound binds to a specific target molecule and modulates its activity. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% are not well understood. However, in vitro studies have shown that [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% can modulate the activity of proteins, enzymes, and other biological molecules. Additionally, in vivo studies have shown that [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% can affect the levels of certain hormones and neurotransmitters in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% in lab experiments is its ability to modulate the activity of proteins, enzymes, and other biological molecules. Additionally, [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% is relatively easy to synthesize and is relatively inexpensive. However, the exact mechanism of action of [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% is still not well understood and the compound may have some toxic effects.

Future Directions

There are several potential future directions for [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% research. First, further research is needed to better understand the exact mechanism of action of [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%. Second, more research is needed to identify the potential toxic effects of [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%. Third, additional research is needed to identify new applications for [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%, such as in drug discovery or in the development of new therapeutic agents. Finally, additional research is needed to optimize the synthesis of [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%.

Synthesis Methods

[4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% is synthesized by a two-step reaction. The first step involves the reaction of 4-aminopyridine with phenylmagnesium bromide in the presence of a base such as potassium carbonate. This reaction produces 4-(6-aminopyridin-3-yl)phenyl]methanol, 95% ([4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%). The second step involves the reaction of [4-(6-Aminopyridin-3-yl)phenyl]methanol, 95% with an aldehyde or ketone in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces a compound with the desired structure.

properties

IUPAC Name

[4-(6-aminopyridin-3-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-12-6-5-11(7-14-12)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRXTKLRHYNYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(6-Aminopyridin-3-yl)phenyl]methanol

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